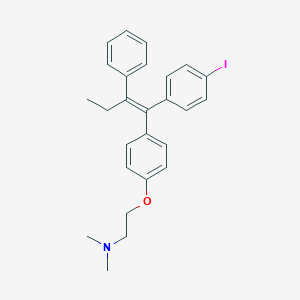![molecular formula C13H10BF3O2 B051964 (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 364590-93-2](/img/structure/B51964.png)
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
Übersicht
Beschreibung
“(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid” is used to N-arylate imidazoles and amines with copper-exchanged fluorapatite, as well as used in microwave-promoted cross-coupling with acid chlorides leading to aryl ketones .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been extensively studied. Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis
The molecular formula of “(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid” is CHBFO with an average mass of 189.928 Da and a monoisotopic mass of 190.041290 Da .Chemical Reactions Analysis
The Suzuki-Miyaura coupling is a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid” include a molecular weight of 189.93 g/mol .Wissenschaftliche Forschungsanwendungen
Electrophilic Trifluoromethylselenolation
This compound is utilized in the synthesis of trifluoromethylselenylated compounds , which are emerging as compounds with notable physicochemical properties. An efficient one-pot strategy has been developed to generate CF3SeCl in situ, which is then used in various reactions, including cross-coupling reactions with aromatic and heteroaromatic boronic acids .
Functionalisation of Graphitic Materials
4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid serves as a source of aryl radicals for the functionalization of commercially obtained plasma-synthesized multi-layer graphitic material (MLG). This provides a safer alternative to hazardous diazonium salt precursors for covalently grafting aryl groups onto the graphitic surface .
Suzuki-Miyaura Cross-Coupling Reactions
The compound is a reactant in site-selective Suzuki-Miyaura cross-coupling reactions . This is a pivotal method in organic chemistry for forming carbon-carbon bonds, which is essential for the synthesis of various organic compounds .
Palladium-Catalyzed Direct Arylation
It is also used in palladium-catalyzed direct arylation reactions . These reactions are significant for constructing carbon-heteroatom bonds, which are a cornerstone in the development of pharmaceuticals and agrochemicals .
N-Arylation of Imidazoles and Amines
This boronic acid is employed to N-arylate imidazoles and amines with copper-exchanged fluorapatite. This application is crucial in the synthesis of complex molecules that have applications in medicinal chemistry .
Synthesis of Aryl Ketones
Lastly, it is used in microwave-promoted cross-coupling with acid chlorides leading to the formation of aryl ketones . Aryl ketones are valuable intermediates in the production of fragrances, pharmaceuticals, and polymers .
Wirkmechanismus
Target of Action
Compounds containing trifluoromethyl groups have been found in numerous fda-approved drugs over the last 20 years . These compounds exhibit a wide range of pharmacological activities, suggesting that they interact with a variety of biological targets .
Mode of Action
It’s known that boronic acids can form reversible covalent bonds with proteins, enzymes, and other biological molecules, which could potentially influence their function . The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It’s worth noting that the compound can be used in the n-arylation of imidazoles and amines with copper-exchanged fluorapatite . This suggests that it may interact with biochemical pathways involving these molecules.
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could potentially influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is stable under normal conditions and should be stored in a cool, dry, and well-ventilated place .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18)19/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRWBTTXNCRCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585712 | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid | |
CAS RN |
364590-93-2 | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)

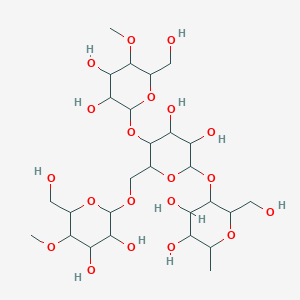
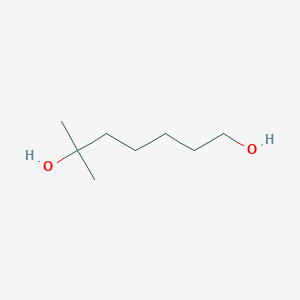

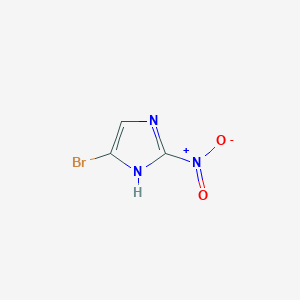



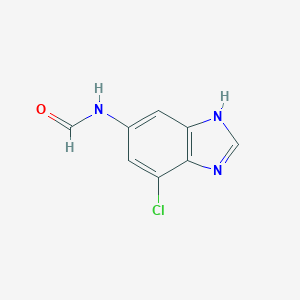
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)

